molecular formula C12H12FN3O3S B2621443 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034286-80-9

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2621443
CAS No.: 2034286-80-9
M. Wt: 297.3
InChI Key: FKVJSCYAWGKPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a 1,2,4-oxadiazole heterocycle linked to a sulfonyl-pyrrolidine scaffold. The 1,2,4-oxadiazole ring is a privileged structure in pharmaceutical research, renowned for its role as a bioisostere for ester and amide functional groups. This substitution can enhance metabolic stability and improve the pharmacokinetic profiles of lead compounds . The integration of a sulfonyl-pyrrolidine group contributes to the molecule's three-dimensionality and offers vectors for modulating properties like solubility and target binding affinity. The 1,2,4-oxadiazole scaffold is present in several commercially available drugs and investigational compounds, demonstrating a wide spectrum of biological activities. These activities include, but are not limited to, serving as kinase inhibitors, ion channel modulators, and agents with potential anticancer, anti-inflammatory, and antimicrobial properties . For instance, 1,2,4-oxadiazole-based small molecules have been investigated as potent inhibitors of potassium channels like SLACK for epilepsy research and have found application in other therapeutic areas such as neurology, immunology, and infectious diseases . This combination of features makes 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole a versatile and valuable building block for researchers engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of novel bioactive molecules for high-throughput screening campaigns. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3S/c13-10-3-1-2-4-11(10)20(17,18)16-6-5-9(7-16)12-14-8-19-15-12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVJSCYAWGKPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, often involving amines and aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines and other derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride) are employed under various conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is primarily derived from the oxadiazole moiety, which is known for exhibiting a wide range of biological activities:

Anticancer Activity

Oxadiazole derivatives have shown promising results as anticancer agents. Studies indicate that compounds containing the oxadiazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study : In vitro studies demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole were evaluated for their ability to inhibit tumor growth in xenograft models.

Anti-inflammatory Properties

The compound's structural characteristics allow it to interact with cyclooxygenase enzymes, making it a candidate for anti-inflammatory drug development. Research has highlighted that modifications in the oxadiazole structure can lead to enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study : In vivo experiments have shown that certain oxadiazole derivatives significantly reduce inflammation in models of arthritis and colitis, suggesting their potential as safer alternatives to existing NSAIDs .

Antimicrobial Activity

The antibacterial and antifungal properties of 1,2,4-oxadiazole derivatives have been well-documented. Compounds similar to 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole have exhibited activity against a range of pathogens.

Case Study : A series of synthesized oxadiazoles were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryInhibits cyclooxygenase enzymes
AntimicrobialDisrupts bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl group can form hydrogen bonds. The pyrrolidine and oxadiazole rings provide structural rigidity and additional sites for interaction.

Comparison with Similar Compounds

3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

  • Key Differences : The sulfonyl group is attached to a 3-(trifluoromethyl)phenyl instead of 2-fluorophenyl.

5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d)

  • Key Differences : Replaces the pyrrolidine-sulfonyl group with a chlorothiophene and trifluoromethylphenyl.
  • Activity : Shows apoptosis-inducing activity in breast and colorectal cancer cells via TIP47 inhibition. The absence of a pyrrolidine ring in this compound highlights the importance of the sulfonyl-pyrrolidine moiety in the target compound’s hypothetical mechanism .

Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid)

  • Key Differences : Contains a benzoic acid substituent instead of a sulfonyl-pyrrolidine group.
  • Activity: Clinically used for nonsense mutation suppression. This underscores the versatility of 1,2,4-oxadiazoles in diverse therapeutic roles, depending on substituent chemistry .

Physicochemical Properties

  • Lipophilicity : The 2-fluorophenylsulfonyl group in the target compound likely increases logP compared to Ataluren (which has a polar benzoic acid group) but decreases it relative to the trifluoromethylphenyl analog .
  • Metabolic Stability : Pyrrolidine-sulfonyl substitution may enhance resistance to oxidative metabolism compared to simpler alkyl chains .

Structure-Activity Relationship (SAR) Insights

  • Pyrrolidine Substitution : The stereochemistry of the pyrrolidine ring (e.g., 3R vs. 3S in compounds 1a and 1b) significantly impacts antiviral activity in related analogs, suggesting similar sensitivity in the target compound .
  • Halogen Effects : Fluorine at the 2-position (vs. 3- or 4-positions) optimizes steric and electronic interactions in some oxadiazole-based inhibitors .

Biological Activity

The compound 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a synthetic molecule that incorporates a 1,2,4-oxadiazole ring, which is recognized for its diverse biological activities. This compound features a pyrrolidine moiety substituted with a sulfonyl group and a 2-fluorophenyl group. The unique structural characteristics of this compound make it an interesting subject for research in medicinal chemistry, particularly in the areas of anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The structural formula of the compound can be represented as follows:

C12H14FN3O2S\text{C}_{12}\text{H}_{14}\text{F}\text{N}_3\text{O}_2\text{S}

This formula indicates the presence of various functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study reported that derivatives of 1,2,4-oxadiazoles demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Induces apoptosis via p53 activation
Compound BA5491.50Inhibits cell proliferation
Compound CSK-MEL-20.75Modulates HDAC activity

Anti-inflammatory Properties

In addition to anticancer activity, oxadiazole derivatives have shown promise in anti-inflammatory applications. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies suggest that these compounds can reduce inflammation markers in vitro and in vivo models .

The biological activity of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.
  • Receptor Modulation : It could interact with cellular receptors that regulate growth and apoptosis.
  • Induction of Apoptosis : Evidence suggests that this compound may promote programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis. Compounds showed promising activity against monoresistant strains with favorable pharmacokinetic profiles .

Moreover, another study highlighted that certain oxadiazole derivatives displayed enhanced selectivity against carbonic anhydrases (CAs), which are implicated in various cancers .

Q & A

Q. What are optimized synthetic routes for 3-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can purity be validated?

Synthesis typically involves coupling pyrrolidine derivatives with sulfonyl fluorides under catalytic conditions. For example:

  • Catalyst : Iridium-based catalysts (e.g., [Ir(cod)Cl]₂) enable regioselective amination of alkyl-substituted intermediates .
  • Conditions : Reactions in dimethyl ether (DME) at 50°C with cesium carbonate (Cs₂CO₃) as a base yield >90% product .
  • Purification : Flash column chromatography (hexane:ethyl acetate gradients) isolates the compound as a pale-yellow oil .
  • Validation :
    • NMR : Confirm regiochemistry via ¹H/¹³C/¹⁹F NMR (e.g., ¹⁹F NMR δ ≈ -110 ppm for 2-fluorophenyl groups) .
    • SFC : Enantiomeric excess (ee >97%) verified by supercritical fluid chromatography .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C evaluates decomposition thresholds.
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC-MS over 24–72 hours .
  • Storage : Store at -20°C under inert gas (argon) to prevent sulfonyl group hydrolysis .

Q. What analytical techniques are critical for structural elucidation?

  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ m/z calculated vs. observed) .
  • FTIR : Identify key functional groups (e.g., sulfonyl S=O stretch ~1350 cm⁻¹, oxadiazole C=N ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and sulfonyl orientation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution) influence biological activity?

SAR Insights :

  • 2-Fluorophenyl Group : Enhances metabolic stability and target binding via hydrophobic/π-π interactions .
  • Pyrrolidine-Sulfonyl Linker : Rigidifies conformation, improving selectivity for protein targets like TIP47 (IGF II receptor binding protein) .
  • Oxadiazole Core : Critical for apoptosis induction; replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole reduces potency by 10-fold .

Table 1 : Key SAR Findings from Analogous Compounds

ModificationBiological ImpactReference
5-Chlorothiophen-2-yl substitution50% apoptosis induction in T47D cells
Pyridyl replacement of phenylRetains activity but alters pharmacokinetics
Trifluoromethylphenyl at position 3Increases blood-brain barrier permeability

Q. What methodologies identify the molecular target(s) of this compound?

  • Photoaffinity Labeling : Use a radiolabeled or biotinylated analog to crosslink with target proteins (e.g., TIP47 in cancer cells) .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
  • CRISPR-Cas9 Knockout Screens : Validate target relevance by observing resistance in knockout cell lines .

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

  • Mechanistic Profiling : Compare caspase activation (flow cytometry) and cell cycle arrest (e.g., G₁-phase arrest in breast cancer vs. no effect in lung cancer) .
  • Membrane Permeability : Measure intracellular accumulation via LC-MS/MS; low uptake in resistant lines may explain inactivity .
  • Transcriptomics : RNA-seq identifies differentially expressed survival pathways (e.g., Bcl-2 upregulation in resistant cells) .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Xenograft Models : MX-1 breast cancer tumors in nude mice (dose: 10–50 mg/kg, oral) show tumor growth inhibition .
  • PK/PD Studies : Monitor plasma half-life (t₁/₂ ≈ 3–5 hours) and brain penetration (if applicable) via LC-MS .
  • Toxicity : Assess liver enzymes (ALT/AST) and renal function (creatinine) post-treatment .

Q. Methodological Recommendations

  • Synthetic Optimization : Prioritize iridium catalysis for scalability and enantioselectivity .
  • Target Validation : Combine photoaffinity labeling with CRISPR screens to mitigate off-target effects .
  • Data Interpretation : Use multi-omics approaches (proteomics, transcriptomics) to resolve conflicting cytotoxicity results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.